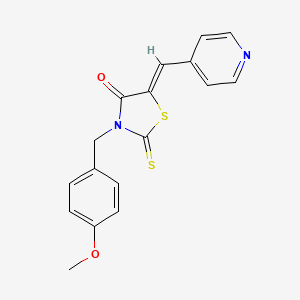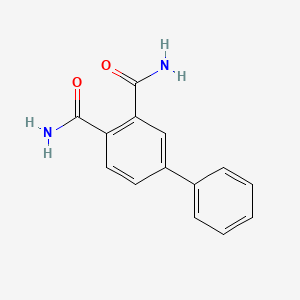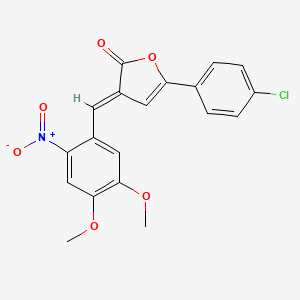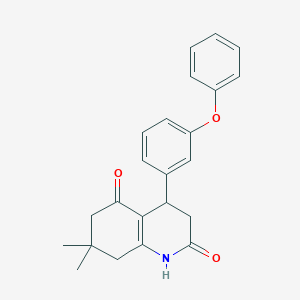
4-(4-butylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives generally involves the cyclization of thiosemicarbazides under different conditions. For example, derivatives of 1,2,4-triazole-3-thiol can be synthesized using pyrrole as a starting material, which undergoes transformation through the Friedel-Crafts reaction, followed by hydrazinolysis and nucleophilic addition of phenylisothiocyanate, leading to intramolecular cyclization to form the triazole ring (Gotsulya et al., 2018).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including "4-(4-butylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol", is characterized by spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide detailed information about the molecular geometry, electronic structure, and functional groups present in the compound (Gökce et al., 2016).
Chemical Reactions and Properties
1,2,4-Triazole derivatives are known for their ability to undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which allow for the introduction of different functional groups and modification of the compound's properties. The presence of the triazole ring contributes to the compound's chemical stability and reactivity, making it a valuable scaffold for further chemical modifications (Aksyonova-Seliuk et al., 2018).
Physical Properties Analysis
The physical properties of "4-(4-butylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol" and related derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and functional groups. These properties are crucial for determining the compound's suitability for various applications, including its potential use in material science and pharmaceuticals (Dave et al., 2007).
Chemical Properties Analysis
The chemical properties of 1,2,4-triazole derivatives, including reactivity, acidity, and potential for forming hydrogen bonds and metal complexes, are key factors in their biological activity and interaction with other molecules. These properties are determined by the compound's functional groups and electronic structure, which can be tailored through chemical synthesis to achieve desired reactivities and interactions (Haddad et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has demonstrated the antimicrobial potential of triazole derivatives. For instance, compounds synthesized from isonicotinic acid hydrazide, including triazole derivatives, have shown significant antimicrobial activities. These compounds were evaluated for their effectiveness against various bacterial and fungal strains, with some displaying moderate to good activity, indicating their potential as antimicrobial agents (Bayrak et al., 2009).
Structural and Spectroscopic Analysis
A novel triazole derivative's structural, spectroscopic, and electronic properties have been thoroughly analyzed using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy. Theoretical calculations, including density functional theory (DFT), compared well with experimental data, suggesting these methods' reliability in studying such compounds. This research underlines the importance of comprehensive structural and spectral analysis in understanding the properties of triazole derivatives (Alaşalvar et al., 2021).
Corrosion Inhibition
Triazole derivatives have also been investigated as corrosion inhibitors, particularly for mild steel in acidic environments. Schiff’s bases of pyridyl substituted triazoles were synthesized and found to be effective in this capacity, with one derivative showing a 96.6% inhibition efficiency. These findings highlight the potential of triazole derivatives in protecting metals from corrosion, an essential application in industrial settings (Ansari et al., 2014).
Drug Development and Biological Activity
The synthesis and evaluation of new triazole derivatives, including their Mannich and Schiff bases, have shown promising results in antimicrobial, anti-inflammatory, and other biological activities. This suggests the potential for these compounds in drug development, offering a pathway to new treatments for various conditions. The structural diversity and functionalization potential of triazole derivatives allow for the exploration of a wide range of biological activities, making them valuable candidates for further pharmaceutical research (Ceylan, 2016).
Eigenschaften
IUPAC Name |
4-(4-butylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-2-3-4-13-5-7-15(8-6-13)21-16(19-20-17(21)22)14-9-11-18-12-10-14/h5-12H,2-4H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNCCFRXYJHPFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B4558786.png)
![7-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4558790.png)
![ethyl 1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4558798.png)

![4-bromo-5-ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4558809.png)
![N-[1-{[(2-bromo-4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4558816.png)
![ethyl 4-(1-oxo-3-thioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoate](/img/structure/B4558824.png)
![N-(2-methoxyethyl)-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4558828.png)
![N-[3-(1-azepanyl)propyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4558829.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4558849.png)

![6-(4-methoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4558862.png)
